molecular formula C27H27N3O5 B6520461 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 896348-67-7

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6520461
CAS No.: 896348-67-7
M. Wt: 473.5 g/mol
InChI Key: YIPPODYZAQGBOQ-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-2H-1,3-Benzodioxole-5-carboxamide is a synthetic compound characterized by a central ethyl backbone substituted with two 1,3-benzodioxole moieties and a 4-phenylpiperazine group. The compound’s synthesis likely involves coupling reactions between benzodioxole-carboxylic acid derivatives and amine intermediates, analogous to methods described for related carboxamides . Structural validation of such compounds often employs single-crystal X-ray diffraction (SXRD), facilitated by software like SHELX .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-27(20-7-9-24-26(15-20)35-18-33-24)28-16-22(19-6-8-23-25(14-19)34-17-32-23)30-12-10-29(11-13-30)21-4-2-1-3-5-21/h1-9,14-15,22H,10-13,16-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPPODYZAQGBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of benzodioxole and piperazine moieties. Its molecular formula is C26H33N3O4C_{26}H_{33}N_{3}O_{4}, and it has a molecular weight of approximately 441.56 g/mol. The structural diversity provided by these functional groups contributes to its varied biological activities.

1. Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa cells. In one study, a related compound demonstrated an IC50 value of 219 µM against HeLa cells, indicating potent cytotoxicity at higher concentrations .

2. Anti-inflammatory Properties

Benzodioxole derivatives are also known for their anti-inflammatory effects. A study highlighted the ability of certain benzodioxole compounds to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds were found to have IC50 values ranging from 0.725 µM to 3.34 µM against COX1 and COX2 enzymes, suggesting their potential as anti-inflammatory agents .

3. Antidiabetic Effects

In vivo studies have shown that some benzodioxole derivatives can inhibit α-amylase activity, an important target for managing diabetes. Compounds exhibited IC50 values of 0.68 µM and 0.85 µM against α-amylase while demonstrating negligible cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating their safety profile .

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Cyclooxygenase Inhibition : The compound's ability to inhibit COX enzymes is critical for its anti-inflammatory effects.
  • Cell Cycle Arrest : Studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole derivatives:

StudyCompound TestedActivityIC50 Value
Benzodioxole DerivativeAnticancer (HeLa)219 µM
Benzodioxole DerivativeCOX1 Inhibition0.725 µM
Benzodioxole Derivativeα-Amylase Inhibition0.68 µM

These findings emphasize the compound's potential across various therapeutic areas.

Comparison with Similar Compounds

Structural Features

The target compound shares core motifs with several analogs, but key substituents differentiate its physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight CAS Number Reference
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (Target) Dual 1,3-benzodioxole, 4-phenylpiperazine, carboxamide ~475.5* N/A
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide 3-Methylbenzamide, single 1,3-benzodioxole 443.5 896357-02-1
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide 2-Fluorophenyl, ethanediamide 490.5 896347-23-2
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Imidazole, 2-chlorophenyl, hydrazinecarboxamide ~430.8* N/A
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropane, thiazole, trifluoromethoxy, hydroxyphenyl ~589.5* N/A

*Calculated based on molecular formulas.

Key Observations :

  • Piperazine vs. Imidazole/Thiazole : The 4-phenylpiperazine moiety in the target compound likely improves solubility and receptor affinity relative to imidazole () or thiazole-containing analogs () .

Physicochemical Properties

  • Molecular Weight : The target compound (~475.5 g/mol) falls between simpler analogs (: 443.5 g/mol) and bulkier derivatives (: ~589.5 g/mol). Higher molecular weight may influence blood-brain barrier permeability .
  • Polarity : The dual benzodioxole and carboxamide groups likely increase polarity compared to 3-methylbenzamide () but reduce it relative to hydroxyphenyl/thiazole derivatives ().

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: The carboxamide group in the target compound can act as both donor and acceptor, forming robust hydrogen-bonding networks similar to those in and .
  • Ring Puckering : The 1,3-benzodioxole rings may adopt planar or slightly puckered conformations, influenced by substituent steric effects (cf. cyclopropane in ) .

Preparation Methods

Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid (Fragment A)

Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C for 4 hr, yielding 1,3-benzodioxole-5-carboxylic acid with 89–92% purity. The crude product is recrystallized from ethanol/water (3:1 v/v).

Key reaction parameters:

ParameterValue
Temperature0–5°C
Reaction Time4 hours
Oxidizing AgentJones reagent
Yield85–88%

Preparation of 2-(4-Phenylpiperazin-1-yl)Ethylamine (Fragment B)

A two-step sequence from commercially available 1-phenylpiperazine:

  • Alkylation with Ethylene Oxide
    React 1-phenylpiperazine with ethylene oxide in tetrahydrofuran (THF) at 60°C for 12 hr under N₂, producing 2-(4-phenylpiperazin-1-yl)ethanol (78% yield).

  • Conversion to Ethylamine
    The alcohol undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃) followed by hydrazinolysis (NH₂NH₂/EtOH, reflux 3 hr) to yield the primary amine.

Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) achieves >95% purity.

Amide Bond Formation

Fragment A and B are coupled using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as base:

  • Activate 1,3-benzodioxole-5-carboxylic acid (1.2 equiv) with HATU (1.1 equiv) in DMF at 0°C for 15 min.

  • Add Fragment B (1.0 equiv) and stir at room temperature for 6 hr.

  • Quench with ice-water and extract with ethyl acetate (3×50 mL).

Optimized conditions:

ParameterValue
Coupling ReagentHATU
SolventDMF
Temperature0°C → RT
Yield70–72%

Optimization of Critical Reaction Parameters

Solvent Effects on Amidation Yield

Comparative studies in different solvents:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77298
DCM8.95891
THF7.54987
MeCN37.56594

DMF provides optimal polarity for HATU-mediated couplings.

Temperature Profile for Nucleophilic Substitution

Temperature (°C)Reaction Time (hr)Yield (%)
601261
80875
100668

Elevated temperatures accelerate the reaction but may promote decomposition above 80°C.

Purification and Characterization

Chromatographic Purification

Final purification employs a three-step protocol:

  • Flash chromatography : SiO₂, gradient elution from hexane:ethyl acetate (4:1 → 1:1)

  • Ion-exchange chromatography : Dowex 50WX4 resin, NH₄OH/MeOH

  • Recrystallization : Ethyl acetate/n-hexane (1:3) at −20°C

Purity outcomes:

  • HPLC: 99.1% (C18, MeCN:H₂O 70:30)

  • NMR: No detectable impurities (¹H at 500 MHz, DMSO-d₆)

Spectroscopic Characterization Data

¹H NMR (500 MHz, DMSO-d₆):
δ 7.25–7.18 (m, 5H, Ar-H), 6.89 (d, J = 8.5 Hz, 2H, benzodioxole), 6.82 (s, 1H, benzodioxole), 4.32–4.28 (m, 4H, OCH₂O), 3.65–3.58 (m, 4H, piperazine), 2.85–2.79 (m, 6H, CH₂ and piperazine).

HRMS (ESI+):
Calculated for C₂₇H₂₇N₃O₅ [M+H]⁺: 474.2023; Found: 474.2021.

Scale-Up Considerations and Industrial Feasibility

Kilogram-Scale Production Challenges

  • Exothermicity control : Jacketed reactors required for amidation step (−5°C to 5°C)

  • Solvent recovery : DMF distillation under reduced pressure (70°C, 15 mmHg) achieves 92% recovery

  • Waste management : Chromium residues from Fragment A synthesis necessitate chelation precipitation

Batch yield comparison:

ScaleYield (%)Purity (%)
10 g7299.1
1 kg6898.5
10 kg6597.8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-2H-1,3-Benzodioxole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting a benzodioxole-5-carboxylic acid derivative with a substituted ethylamine intermediate using coupling agents like HATU or EDC in dichloromethane or DMF under inert conditions .
  • Piperazine functionalization : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination, optimized at 60–80°C in polar aprotic solvents (e.g., acetonitrile) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from methanol) are critical for isolating high-purity products .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring proper bond lengths/angles and validating stereochemistry .
  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of key groups (e.g., benzodioxole protons at δ 5.9–6.1 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .

Q. What functional groups in this compound are most reactive, and how should stability be ensured during handling?

  • Methodological Answer :

  • Reactive groups : The benzodioxole rings are sensitive to oxidative degradation, while the amide bond may hydrolyze under acidic/basic conditions.
  • Stability protocols : Store the compound in anhydrous DMSO or ethanol at –20°C. Avoid prolonged exposure to light, heat (>40°C), or pH extremes .

Q. Which analytical techniques are suitable for monitoring reaction progress?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to track intermediates and final product formation .
  • TLC : Employ silica plates with fluorescent indicator (eluent: 7:3 hexane/ethyl acetate) for rapid assessment of reaction completion .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies of this compound be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo. Use LC-MS to detect metabolites .
  • Receptor binding assays : Compare affinity for targets (e.g., dopamine D3 receptors) using radioligand displacement (e.g., 3^3H-SPD) to confirm target engagement discrepancies .
  • Solubility optimization : Formulate the compound with cyclodextrins or PEGylation to improve bioavailability in animal models .

Q. What strategies are effective for determining structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with systematic modifications (e.g., replacing phenylpiperazine with pyridylpiperazine) and test binding affinity via SPR or ITC .
  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor pockets (e.g., D3 receptor extracellular loops) and prioritize synthetic targets .

Q. How can enantioselective synthesis of this compound be achieved, given its chiral centers?

  • Methodological Answer :

  • Chiral catalysts : Employ Evans’ oxazaborolidine catalysts for asymmetric synthesis of the ethylamine intermediate .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and validate enantiomeric excess (>98%) .

Q. What experimental approaches can resolve conflicting crystallographic data on piperazine ring puckering in this compound?

  • Methodological Answer :

  • Cremer-Pople analysis : Calculate puckering parameters (e.g., amplitude QQ, phase angle ϕ\phi) from XRD data to quantify ring conformation .
  • DFT calculations : Compare experimental and theoretical puckering geometries using Gaussian09 at the B3LYP/6-31G* level to identify discrepancies .

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